Cas no 2138308-72-0 (Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino-)
Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- Chemical and Physical Properties
Names and Identifiers
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- Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino-
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- Inchi: 1S/C7H6N4O/c8-6-1-7-10-5(3-12)2-11(7)4-9-6/h1-4H,8H2
- InChI Key: ZTUADUJMULKCAZ-UHFFFAOYSA-N
- SMILES: C1=NC(N)=CC2=NC(C=O)=CN12
Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-697917-0.05g |
7-aminoimidazo[1,2-c]pyrimidine-2-carbaldehyde |
2138308-72-0 | 0.05g |
$792.0 | 2023-03-10 | ||
| Enamine | EN300-697917-0.1g |
7-aminoimidazo[1,2-c]pyrimidine-2-carbaldehyde |
2138308-72-0 | 0.1g |
$829.0 | 2023-03-10 | ||
| Enamine | EN300-697917-0.25g |
7-aminoimidazo[1,2-c]pyrimidine-2-carbaldehyde |
2138308-72-0 | 0.25g |
$867.0 | 2023-03-10 | ||
| Enamine | EN300-697917-0.5g |
7-aminoimidazo[1,2-c]pyrimidine-2-carbaldehyde |
2138308-72-0 | 0.5g |
$905.0 | 2023-03-10 | ||
| Enamine | EN300-697917-1.0g |
7-aminoimidazo[1,2-c]pyrimidine-2-carbaldehyde |
2138308-72-0 | 1g |
$0.0 | 2023-06-07 | ||
| Enamine | EN300-697917-2.5g |
7-aminoimidazo[1,2-c]pyrimidine-2-carbaldehyde |
2138308-72-0 | 2.5g |
$1848.0 | 2023-03-10 | ||
| Enamine | EN300-697917-5.0g |
7-aminoimidazo[1,2-c]pyrimidine-2-carbaldehyde |
2138308-72-0 | 5.0g |
$2732.0 | 2023-03-10 | ||
| Enamine | EN300-697917-10.0g |
7-aminoimidazo[1,2-c]pyrimidine-2-carbaldehyde |
2138308-72-0 | 10.0g |
$4052.0 | 2023-03-10 |
Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- Related Literature
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M. Zeiger,N. Jäckel,P. Strubel,L. Borchardt,R. Reinhold,W. Nickel,J. Eckert,V. Presser,S. Kaskel J. Mater. Chem. A, 2015,3, 17983-17990
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Ziyang Deng,Changwei Chen,Sunliang Cui RSC Adv., 2016,6, 93753-93755
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino-
Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- (CAS No: 2138308-72-0)
The compound Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- (CAS No: 2138308-72-0) is a highly specialized organic molecule that has garnered significant attention in the fields of medicinal chemistry and pharmacology due to its unique structural properties and potential bioactivity. This compound belongs to the class of imidazopyrimidines, which are known for their diverse applications in drug discovery and development.
Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- is characterized by its heterocyclic core, which consists of an imidazole ring fused with a pyrimidine ring. The presence of the aldehyde group at position 2 and the amino group at position 7 introduces functional diversity to the molecule, making it a versatile scaffold for further chemical modifications. Recent studies have highlighted its potential as a lead compound in the development of novel therapeutic agents targeting various diseases, including cancer and neurodegenerative disorders.
One of the most intriguing aspects of Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- is its ability to modulate key biological pathways associated with cell proliferation and apoptosis. Researchers have demonstrated that this compound exhibits selective cytotoxicity against cancer cells while sparing normal cells, a property that is highly desirable in anticancer drug design. Moreover, its structural flexibility allows for the incorporation of additional functional groups, enabling the creation of derivatives with enhanced potency and selectivity.
Recent advancements in synthetic chemistry have also made it possible to synthesize Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- with high efficiency and purity. These methods often involve multi-component reactions or microwave-assisted synthesis techniques, which not only improve yield but also reduce reaction times compared to traditional approaches. The availability of this compound in high quality has facilitated its use in various preclinical studies aimed at evaluating its pharmacokinetic properties and toxicity profiles.
In addition to its therapeutic potential, Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- has also found applications in chemical biology as a tool compound for studying protein-protein interactions and enzyme mechanisms. Its ability to act as a ligand for certain receptors makes it a valuable asset in structure-based drug design efforts.
Looking ahead, the continued exploration of Imidazo[1,2-c]pyrimidine-2-carboxaldehyde, 7-amino- is expected to yield further insights into its mechanism of action and therapeutic potential. Collaborative efforts between academic institutions and pharmaceutical companies are likely to accelerate the translation of this promising compound into clinical practice.
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